molecular formula C12H18N2O3S B5436040 methyl 2-[(N,N-dimethylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-[(N,N-dimethylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B5436040
M. Wt: 270.35 g/mol
InChI Key: NTKPDEKRMRBSOI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), along with various other functional groups . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure, which isn’t fully detailed in the name provided .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving amino acids and thiophene derivatives . The synthesis could involve the reaction of an appropriate thiophene carboxylic acid derivative with a compound containing the N,N-dimethylglycylamino group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the various functional groups present. It would likely contain a thiophene ring, along with an amide group (from the N,N-dimethylglycylamino portion) and a methyl ester group (from the methyl thiophenecarboxylate portion) .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in the presence of acids . The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug or biologically active compound, its mechanism of action would depend on how it interacts with biological targets in the body .

properties

IUPAC Name

methyl 2-[[2-(dimethylamino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-7-8(2)18-11(10(7)12(16)17-5)13-9(15)6-14(3)4/h6H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKPDEKRMRBSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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